Hydroxy Itraconazole D8

Mass Spectrometry Isotopic Purity Deuterium Incorporation

Hydroxy Itraconazole D8 (R-63373-d8, CAS 1217516-26-1) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of itraconazole and its active metabolite hydroxy itraconazole. Unlike unlabeled analyte or non-isotopic surrogates (e.g., fluconazole), its D8 substitution ensures co-elution and robust matrix effect correction essential for FDA/EMA bioanalytical method validation. Achieve LLOQs ≤0.5 ng/mL and generate regulatory-grade PK data for ANDA submissions and TDM. Available as high-purity certified reference material.

Molecular Formula C35H30D8Cl2N8O5
Molecular Weight 729.68
Cat. No. B1150022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole D8
Molecular FormulaC35H30D8Cl2N8O5
Molecular Weight729.68
Structural Identifiers
SMILESCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Itraconazole D8: Deuterium-Labeled Itraconazole Metabolite Internal Standard for Bioanalysis


Hydroxy Itraconazole D8 (CAS 1217516-26-1), also known as R-63373-d8, is a stable isotope-labeled analog of hydroxy itraconazole, the primary active metabolite of the triazole antifungal agent itraconazole [1]. It is a synthetic compound with a molecular formula of C35H30D8Cl2N8O5 and a molecular weight of 729.68 g/mol, in which eight hydrogen atoms are replaced by deuterium [2]. The compound is specifically designed and supplied for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise and accurate quantification of hydroxy itraconazole and itraconazole in biological matrices .

Why a Deuterated Hydroxy Itraconazole D8 Standard is Non-Interchangeable with Unlabeled Analytes or Non-Isotopic IS


Substituting Hydroxy Itraconazole D8 with its unlabeled counterpart, a different isotopic variant (e.g., itraconazole-D9), or a structurally unrelated compound (e.g., fluconazole) is not scientifically valid for achieving the same level of analytical rigor. Unlabeled hydroxy itraconazole cannot function as an internal standard because it is the target analyte, making it indistinguishable from endogenous material in the sample [1]. While an itraconazole-D9 IS has been used, the choice of a D8 label on the active metabolite is critical for optimal chromatographic co-elution with the native hydroxy itraconazole analyte, a key factor for robustly correcting for matrix effects and ionization variability in LC-MS/MS [2]. Non-isotopic internal standards like fluconazole, though sometimes used, exhibit different physicochemical properties and extraction recovery, introducing a higher potential for systematic bias [3].

Quantitative Evidence for Hydroxy Itraconazole D8: A Comparator-Based Analysis for Analytical Method Selection


Isotopic Purity and Mass Shift: Superior Signal Separation from Endogenous Analyte

Hydroxy Itraconazole D8 incorporates eight deuterium atoms, providing a distinct mass shift of +8 Da compared to the unlabeled hydroxy itraconazole (m/z 721.64 → 729.68) . This contrasts with itraconazole-D9 (a D9-labeled parent drug), which would have a mass shift of +9 Da from itraconazole (m/z 705.64 → 714.64). The D8 label on the metabolite is essential for accurate quantification of hydroxy itraconazole without isotopic crosstalk from the unlabeled analyte. The isotopic purity for commercial Hydroxy Itraconazole D8 is specified at ≥98 atom % D .

Mass Spectrometry Isotopic Purity Deuterium Incorporation

Chromatographic Co-Elution: Minimizing Matrix Effects and Ensuring Assay Robustness

As a stable isotope-labeled analog, Hydroxy Itraconazole D8 co-elutes with the native hydroxy itraconazole analyte under reverse-phase LC conditions [1]. This near-identical chromatographic behavior is a critical advantage over non-isotopic internal standards like fluconazole, which would elute at a different retention time (1.29 min vs. 1.85 min for OH-ITZ) and thus cannot correct for matrix effects that vary across the chromatographic run [2].

LC-MS/MS Bioanalysis Matrix Effect Correction

Chemical Purity: Baseline for Reliable Calibration and Quantification

Commercial sources of Hydroxy Itraconazole D8 report high chemical purity, with values such as 99.71% (HPLC) [1] and 95% (HPLC) . This level of purity is a fundamental requirement for a primary reference standard and internal standard, ensuring that the measured signal is entirely attributable to the compound of interest and not to impurities. Unlabeled hydroxy itraconazole reference standards, while also high in purity, are unsuitable as internal standards for the reasons outlined above.

Chemical Purity Reference Standard Method Validation

Regulatory Utility: Expediting ANDA and Bioequivalence Study Submissions

Hydroxy Itraconazole D8 is specifically supplied with detailed characterization data compliant with regulatory guidelines, and is intended for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of itraconazole [1]. This contrasts with research-grade unlabeled standards, which may not be supplied with the same level of cGMP-compliant documentation or traceability. The use of this specific deuterated internal standard is essential for meeting the FDA's bioanalytical method validation guidance, which strongly recommends stable isotope-labeled IS to control for matrix effects in LC-MS/MS assays [2].

ANDA Bioequivalence Method Validation

Targeted Application Scenarios for Hydroxy Itraconazole D8


LC-MS/MS Method Development and Validation for Itraconazole and Hydroxy Itraconazole Bioanalysis

Hydroxy Itraconazole D8 is the optimal internal standard for developing and validating a robust LC-MS/MS assay to simultaneously quantify itraconazole and its active metabolite hydroxy itraconazole in human plasma. Its co-elution and near-identical ionization efficiency to the target analyte ensures accurate correction for matrix effects, a critical requirement for meeting FDA/EMA bioanalytical method validation guidelines [1]. The use of this deuterated IS directly supports the establishment of a method with a lower limit of quantitation (LLOQ) of 0.5 ng/mL or lower, as demonstrated in published methods using isotopic internal standards [2].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies for Generic Itraconazole Formulations

For generic drug manufacturers conducting pharmacokinetic studies to demonstrate bioequivalence to a reference listed drug (e.g., Sporanox), the use of Hydroxy Itraconazole D8 is a scientific necessity. It provides the most reliable means for quantifying the active metabolite, which exhibits complex, food-dependent pharmacokinetics [1]. The resulting high-quality data on both parent drug and metabolite concentrations is essential for constructing accurate population PK models [2] and for successful ANDA submissions to regulatory agencies.

Therapeutic Drug Monitoring (TDM) Assay Development for Clinical Laboratories

Clinical and diagnostic testing laboratories developing in-house LC-MS/MS assays for the therapeutic drug monitoring of itraconazole can rely on Hydroxy Itraconazole D8 as a stable, ready-to-use internal standard. Its availability as a certified reference material ensures the long-term reproducibility and traceability required for clinical applications [1]. By using a deuterated IS that co-elutes with the active metabolite, labs can confidently report patient plasma concentrations of the pharmacologically active moiety (OH-ITZ), enabling more precise dose optimization and management of drug-drug interactions [2].

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